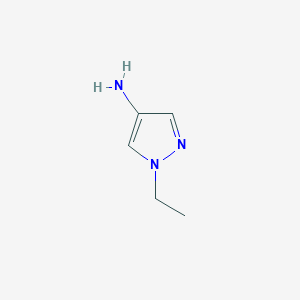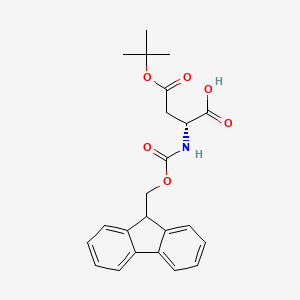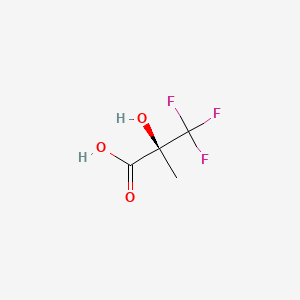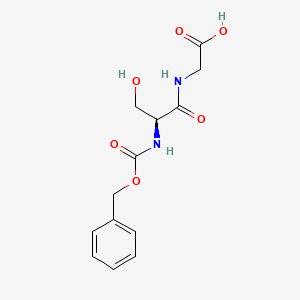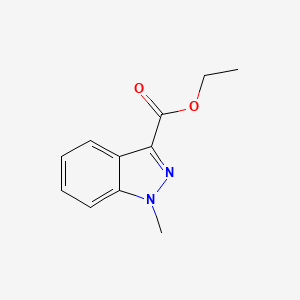
1-Metil-1H-indazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Safety and Hazards
Ethyl 1H-indazole-3-carboxylate is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Mecanismo De Acción
Target of Action
Indazole derivatives, such as Ethyl 1-methyl-1H-indazole-3-carboxylate, have been found to inhibit, regulate, and/or modulate certain kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and DNA damage response .
Biochemical Pathways
The biochemical pathways affected by Ethyl 1-methyl-1H-indazole-3-carboxylate are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, playing a critical role in cell cycle checkpoints . By inhibiting these kinases, the compound could potentially affect this pathway, leading to alterations in cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 162-163°c . It is slightly soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Ethyl 1-methyl-1H-indazole-3-carboxylate’s action are likely to be related to its impact on its target kinases. For instance, by inhibiting CHK1 and CHK2, the compound could potentially disrupt cell cycle checkpoints, leading to alterations in cell proliferation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-methyl-1H-indazole-3-carboxylate. For instance, the compound’s stability could be affected by temperature, as it is known to melt at 162-163°C . Additionally, its solubility in different solvents could influence its absorption and distribution in the body . .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-methyl-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins that are part of the cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
Ethyl 1-methyl-1H-indazole-3-carboxylate affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Moreover, it influences the metabolic pathways in cancer cells, potentially leading to reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-methyl-1H-indazole-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions . For instance, its interaction with certain kinases can inhibit their activity, thereby modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-methyl-1H-indazole-3-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which needs to be considered in long-term studies . In vitro and in vivo studies have shown that its effects on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of Ethyl 1-methyl-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 1-methyl-1H-indazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the metabolism of cancer cells, leading to changes in their growth and proliferation .
Transport and Distribution
The transport and distribution of Ethyl 1-methyl-1H-indazole-3-carboxylate within cells and tissues involve several transporters and binding proteins . It can be actively transported into cells via specific transporters, and once inside, it can bind to various intracellular proteins . This binding can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
Ethyl 1-methyl-1H-indazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-indazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 1-methyl-1H-indazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
1-Methylindazole-3-carboxylic acid: The carboxylic acid analog of ethyl 1-methyl-1H-indazole-3-carboxylate.
Ethyl 1H-indazole-3-carboxylate: Similar but lacks the methyl group on the indazole ring.
Uniqueness
Ethyl 1-methyl-1H-indazole-3-carboxylate is unique due to the presence of both an ethyl ester group and a methyl group on the indazole ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
ethyl 1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBXCNIZWSOGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427630 | |
| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220488-05-1 | |
| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



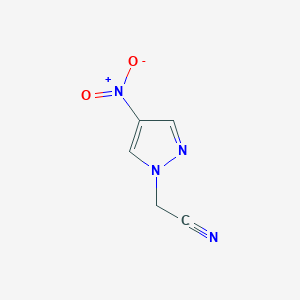
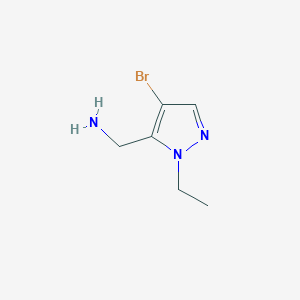
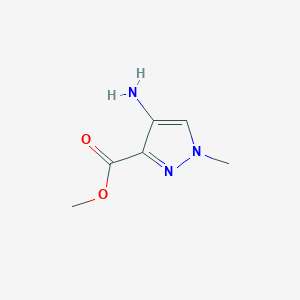

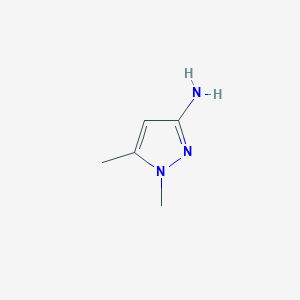
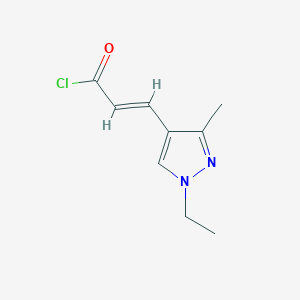
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

